molecular formula C2H6Na2O7P2 B12430874 Etidronic acid-d3 (disodium)

Etidronic acid-d3 (disodium)

Cat. No.: B12430874
M. Wt: 253.01 g/mol
InChI Key: GWBBVOVXJZATQQ-GXXYEPOPSA-L
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Description

Etidronic acid-d3 (disodium) is a deuterated form of etidronic acid, a bisphosphonate compound. Bisphosphonates are a class of drugs that prevent the loss of bone density. Etidronic acid-d3 (disodium) is primarily used in scientific research to study the pharmacokinetics and metabolism of bisphosphonates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Etidronic acid-d3 (disodium) can be synthesized by reacting phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid/acetic anhydride mixture with phosphorous acid .

Industrial Production Methods: The industrial production of etidronic acid-d3 (disodium) typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Etidronic acid-d3 (disodium) undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, making it useful as a chelating agent.

    Hydrolysis: It can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

    Chelation: Common reagents include metal ions such as calcium, magnesium, and iron.

    Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products Formed:

    Chelation: Metal complexes of etidronic acid-d3 (disodium).

    Hydrolysis: Decomposition products of etidronic acid-d3 (disodium).

Scientific Research Applications

Etidronic acid-d3 (disodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a chelating agent to study metal ion interactions.

    Biology: Investigated for its effects on bone metabolism and resorption.

    Medicine: Studied for its potential use in treating bone diseases such as osteoporosis and Paget’s disease.

    Industry: Used in water treatment to prevent scale formation and corrosion.

Comparison with Similar Compounds

  • Clodronic acid
  • Tiludronic acid
  • Zoledronic acid
  • Ibandronic acid
  • Minodronic acid
  • Risedronic acid

Comparison: Etidronic acid-d3 (disodium) is unique among bisphosphonates due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Unlike nitrogen-containing bisphosphonates such as zoledronic acid and risedronic acid, etidronic acid-d3 (disodium) does not contain nitrogen, which affects its mechanism of action and potency .

Properties

Molecular Formula

C2H6Na2O7P2

Molecular Weight

253.01 g/mol

IUPAC Name

disodium;hydroxy-[2,2,2-trideuterio-1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate

InChI

InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2/i1D3;;

InChI Key

GWBBVOVXJZATQQ-GXXYEPOPSA-L

Isomeric SMILES

[2H]C([2H])([2H])C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

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